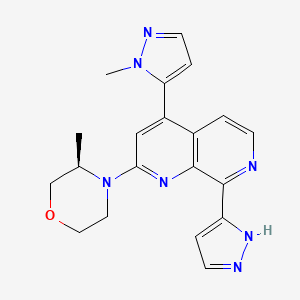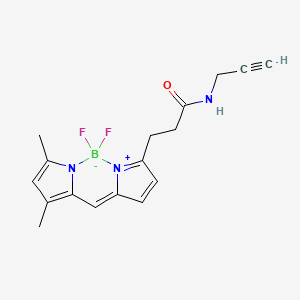
BDP FL alkyne
Overview
Description
BDP FL alkyne is an alkyne derivative of BDP FL . BDP FL is a borondipyrromethene dye, which is a bright and photostable fluorophore . It emits in the fluorescein (FAM) channel . Unlike FAM, BDP FL is very photostable . Its brightness is similar to fluorescein . This alkyne can be conjugated with a number of azide-containing molecules by copper-catalyzed click chemistry .
Molecular Structure Analysis
The molecular formula of BDP FL alkyne is C17H18BF2N3O . Its molecular weight is 329.16 g/mol . The exact mass is 329.15 g/mol .Chemical Reactions Analysis
BDP FL alkyne can undergo a reaction with azide-containing molecules through a process known as copper-catalyzed click chemistry . This reaction allows the alkyne to be conjugated with these molecules .Physical And Chemical Properties Analysis
BDP FL alkyne is an orange solid . It has good solubility in organic solvents such as DMF, DMSO, and dichloromethane, but its solubility in water is limited . It has an excitation maximum at 503 nm and an emission maximum at 509 nm .Scientific Research Applications
Photophysical Studies and Electron Transfer Applications
A study presented a donor-acceptor dyad composed of a BODIPY (BDP) donor and a fullerene (C60) acceptor, synthesized using a clickable fullerene block with an alkyne moiety. This dyad exhibited interesting photophysical properties, demonstrating occurrences of both energy and electron transfers under selective photoexcitation of the BDP moiety. This research showcases the potential of BDP-based compounds in electron transfer applications and light-induced processes (Tran et al., 2020).
Material Synthesis and Characterization
Research has delved into the synthesis and characterization of novel A-D-A type small molecules with BODIPY linked through alkynyl with various electron donor units. The molecules demonstrated high molar extinction coefficients and strong fluorescence quenching, revealing the potential of BDP in designing materials for optoelectronic applications (Liao et al., 2017).
Photostability and Structural Analysis
The synthesis, structure, photophysical properties, and photostability of benzodipyrenes (BDPs) were explored, highlighting the stability and structural features of BDPs. The study provides insights into the potential applications of BDPs in areas requiring stable photophysical properties (Yang et al., 2018).
Solar Cell Applications
A BODIPY-porphyrin triad was synthesized, indicating negligible electronic interaction between the porphyrin and BODIPY moieties in their ground states, but suitability as sensitizers in dye-sensitized solar cells (DSSCs). This highlights the potential of BDP-based compounds in solar energy conversion and related fields (Galateia et al., 2015).
Charge Transfer and Absorption Modulation
Bodipy-based donor-acceptor dyads were designed and synthesized, exhibiting modulated photophysical behavior and insights into ground- and excited-state behaviors. This research underlines the significance of BDP in designing molecules with tailored charge transfer properties for various applications (Strahan et al., 2019).
Mechanism of Action
Future Directions
While specific future directions for BDP FL alkyne are not mentioned in the search results, the field of alkyne chemistry is continually evolving. Alkyne functionality represents one of the most valuable building blocks of organic chemistry . Recognizing the hidden connections between the fundamental features of alkynes and their rich reactivity is essential for uncovering the full potential of this functionality in organic synthesis .
properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMNNMEHKMADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




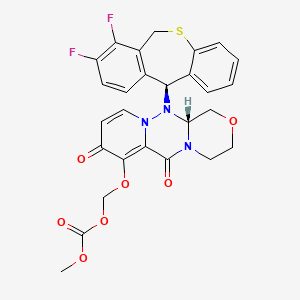
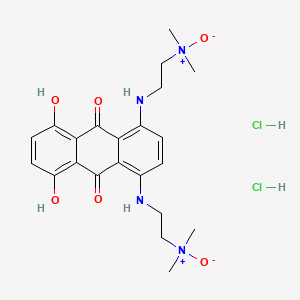
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)


![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)
![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

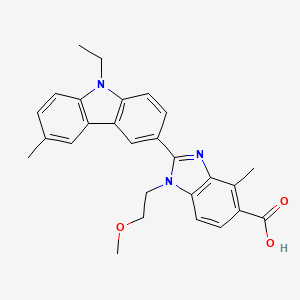
![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)
![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)
